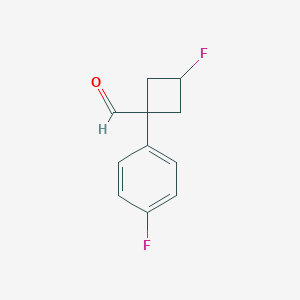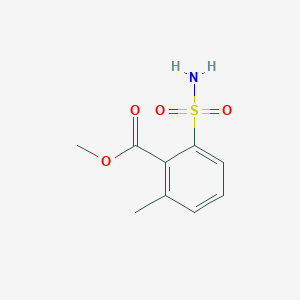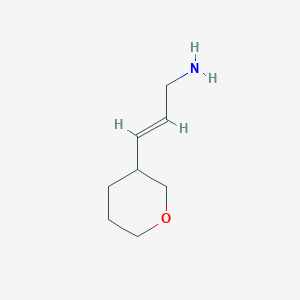
3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is an organic compound that features a tetrahydropyran ring attached to a prop-2-en-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which provide high yields under mild conditions . These methods are scalable and can be optimized for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures to optimize yields.
Major Products
Aplicaciones Científicas De Investigación
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the tetrahydropyran ring provides structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Similar structure but with the amine group directly attached to the tetrahydropyran ring.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group instead of the prop-2-en-1-amine group.
Benzenamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Contains a benzenamine group attached to the tetrahydropyran ring.
Uniqueness
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-amine is unique due to its combination of a tetrahydropyran ring and a prop-2-en-1-amine group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(E)-3-(oxan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H15NO/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8H,2,4-7,9H2/b3-1+ |
Clave InChI |
QZWGYHVCAKHFDL-HNQUOIGGSA-N |
SMILES isomérico |
C1CC(COC1)/C=C/CN |
SMILES canónico |
C1CC(COC1)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



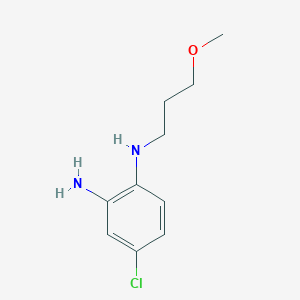
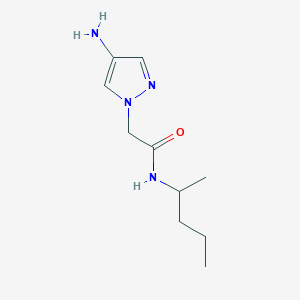
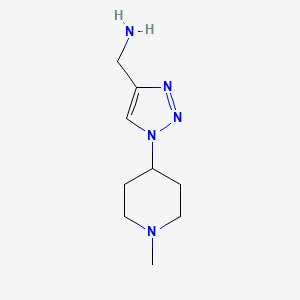
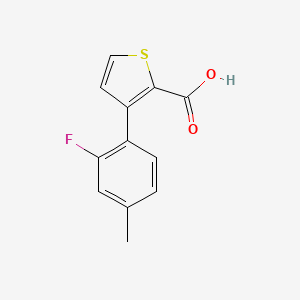
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
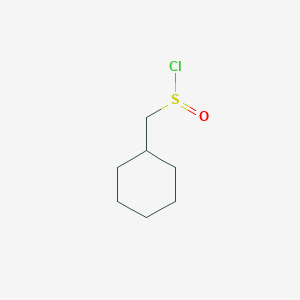
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)

